REACTION_CXSMILES
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[Cl-:1].[Cl-].[Ca+2:3].[OH2:4]>>[OH2:4].[OH2:4].[OH2:4].[OH2:4].[OH2:4].[OH2:4].[Cl-:1].[Ca+2:3].[Cl-:1] |f:0.1.2,4.5.6.7.8.9.10.11.12|
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Control Type
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UNSPECIFIED
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Setpoint
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10 °C
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crystals were separated from a liquor
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Type
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ADDITION
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Details
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containing about 33 percent CaCl2, 32 percent Ca(ClO3)2 and 37 percent H2O
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Type
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CUSTOM
|
Details
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The calcium chloride tetrahydrate crystals were recovered
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Type
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ADDITION
|
Details
|
The liquor from the evaporative crystallizer was diluted with water
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Type
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CUSTOM
|
Details
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to provide a solution
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Type
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TEMPERATURE
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Details
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The crystallizer, cooled by refrigeration
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Name
|
|
Type
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product
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Smiles
|
O.O.O.O.O.O.[Cl-].[Ca+2].[Cl-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |